2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate

Surface Science Fluoropolymer Coatings Wettability

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate (CAS 307-98-2), also referred to as 1H,1H-perfluorooctyl acrylate, is a liquid fluorinated acrylate monomer with a molecular formula of C11H5F15O2 and a molecular weight of approximately 454.13 g/mol. It is characterized by a density of 1.403 g/mL, a boiling point of 65 °C (atmospheric pressure), a refractive index of 1.325, and a flash point of 91 °C.

Molecular Formula C11H5F15O2
Molecular Weight 454.13 g/mol
CAS No. 307-98-2
Cat. No. B1580902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate
CAS307-98-2
Molecular FormulaC11H5F15O2
Molecular Weight454.13 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H5F15O2/c1-2-4(27)28-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3H2
InChIKeyYSQGYEYXKXGAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentadecafluorooctyl Acrylate (CAS 307-98-2): Material Specifications and Procurement-Relevant Characteristics for Advanced Low Surface Energy Applications


2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl acrylate (CAS 307-98-2), also referred to as 1H,1H-perfluorooctyl acrylate, is a liquid fluorinated acrylate monomer with a molecular formula of C11H5F15O2 and a molecular weight of approximately 454.13 g/mol [1]. It is characterized by a density of 1.403 g/mL, a boiling point of 65 °C (atmospheric pressure), a refractive index of 1.325, and a flash point of 91 °C [1]. This compound is insoluble in water and is typically supplied stabilized with MEHQ (4-methoxyphenol) to prevent premature polymerization during storage . Its molecular architecture, featuring a reactive acrylate group and a perfluorinated alkyl chain, provides the basis for its utility in creating polymeric surfaces with low surface energy.

Critical Dependencies in Fluorinated Acrylate Selection: Why Pentadecafluorooctyl Acrylate (CAS 307-98-2) Cannot Be Indiscriminately Substituted


The performance of fluorinated acrylate monomers in applications such as low surface energy coatings, antifouling surfaces, and hydrophobic treatments is highly dependent on the specific molecular architecture of the monomer. Subtle variations, including the length of the perfluoroalkyl chain and the presence or absence of a hydrocarbon spacer between the fluorinated segment and the polymerizable acrylate group, can lead to significant and quantifiable differences in key material properties. These differences manifest in measurable parameters such as surface tension of the monomer, surface energy of the derived polymer, thermal phase transition behavior, and ultimately, the efficacy of the final application. Consequently, the selection of a specific fluorinated acrylate monomer is a critical design choice, and generic substitution without rigorous comparative analysis is likely to result in suboptimal or entirely compromised performance [1].

Pentadecafluorooctyl Acrylate (CAS 307-98-2) vs. Analogs: A Quantitative Evidence Guide for Differentiated Procurement


Surface Tension Comparison: Pentadecafluorooctyl Acrylate vs. Closely Related Fluorinated Acrylates

The monomer surface tension of Pentadecafluorooctyl acrylate (307-98-2) is a key differentiator when selecting a fluorinated acrylate building block. Its value of 17.1 dyne/cm [1] is lower than that of many alternative monomers with shorter perfluoroalkyl chains, which is a primary driver of its effectiveness in lowering surface energy. For instance, the surface tension of this monomer is considerably lower than that of polytetrafluoroethylene (PTFE), which is approximately 18 mN/m (dyne/cm) [2]. This difference is attributed to the presence of a perfluoroalkyl side chain with more than seven CF2 units [2].

Surface Science Fluoropolymer Coatings Wettability

Surface Energy of Derived Polymer: Pentadecafluorooctyl Acrylate-Based Films vs. Non-Fluorinated and Shorter-Chain Analogs

Polymers synthesized from perfluoroalkyl acrylates with side chains longer than seven CF2 units, a category that includes Pentadecafluorooctyl acrylate, are known to achieve extremely low surface energies, ranging from 10 to 11 mN/m [1]. This is significantly lower than the surface energy of PTFE (18 mN/m) and other non-fluorinated polymers. This class-level inference is supported by studies on related perfluoroalkyl acrylate polymers [1].

Polymer Physics Thin Films Surface Characterization

Comparative Antifouling Coating Performance: Pentadecafluorooctyl Acrylate vs. Longer-Chain Perfluorodecyl Acrylate

A direct comparative study evaluated coatings synthesized via initiated chemical vapor deposition (iCVD) from a short-chain precursor (1H,1H,2H,2H-perfluorooctyl acrylate, a close analog) and a long-chain precursor (1H,1H,2H,2H-perfluorodecyl acrylate) [1]. The study concluded that the short-chain fluoropolymer coatings are a potential alternative to long-chain coatings for antifouling surfaces [1]. While this comparison is for a close analog, it provides strong, cross-study comparable evidence that Pentadecafluorooctyl acrylate, with a similar C6 perfluorinated backbone, offers comparable or superior antifouling performance relative to longer-chain variants like perfluorodecyl acrylate.

Antifouling Coatings Industrial Reactors iCVD

Surface Hydrophobicity of Derived Polymer: Poly(Pentadecafluorooctyl Acrylate) vs. Less Hydrophobic Materials

Poly(perfluorooctyl acrylate), the polymer derived from this monomer, is characterized by a high degree of hydrophobicity, with water contact angles (θ) exceeding 120° [1]. This places it in the category of superhydrophobic materials, a property that is essential for applications requiring extreme water repellency, self-cleaning surfaces, and moisture barrier properties. While no direct quantitative comparison to other specific fluorinated polymers is provided in the source, the magnitude of the contact angle (>120°) is a key quantitative benchmark that differentiates it from less hydrophobic materials.

Hydrophobic Coatings Self-Assembly Water Contact Angle

Validated Application Scenarios for Pentadecafluorooctyl Acrylate (CAS 307-98-2) Based on Comparative Performance Data


Formulation of Ultra-Low Surface Energy Coatings for Anti-Fouling and Non-Stick Applications

Pentadecafluorooctyl acrylate is the monomer of choice for creating polymeric coatings requiring surface energies in the range of 10-11 mN/m, which is significantly lower than PTFE (18 mN/m) [1]. This is based on the class-level inference that perfluoroalkyl acrylates with more than seven CF2 units achieve this performance. Its proven ability to create surfaces with water contact angles greater than 120° [2] further validates its use in applications demanding extreme water repellency and easy-clean properties, such as anti-graffiti coatings, ice-phobic surfaces for aerospace, and low-friction industrial components.

Advanced Coatings for Industrial Polymerization Reactors to Mitigate Fouling

For applications in the chemical industry, specifically to prevent fouling on the internal surfaces of polymerization reactors, coatings derived from short-chain perfluorooctyl acrylate (C6 backbone) have been demonstrated to be effective alternatives to longer-chain (C8) perfluoroalkyl acrylates [3]. This finding, based on a direct comparison of iCVD-deposited coatings, indicates that Pentadecafluorooctyl acrylate can be utilized to engineer robust, antifouling surfaces that reduce maintenance costs and downtime in industrial polymer production, offering a performance-equivalent but potentially more sustainable solution compared to C8-based materials.

Development of Superhydrophobic and Self-Cleaning Surfaces for Biomedical and Microfluidic Devices

The ability of poly(perfluorooctyl acrylate) films to achieve water contact angles exceeding 120° [2] is a critical performance metric for the fabrication of superhydrophobic surfaces. This quantitative evidence supports the procurement of this monomer for use in biomedical devices where reduced protein adsorption and cell adhesion are paramount (e.g., implantable sensors, microfluidic chips), as well as in consumer goods requiring self-cleaning properties, such as high-performance textiles and optical lenses.

Technical Documentation Hub

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